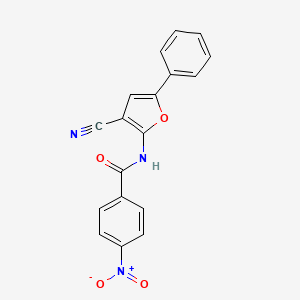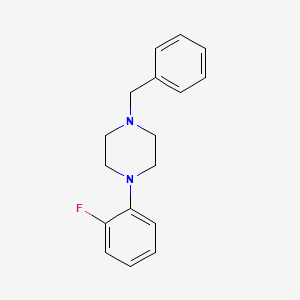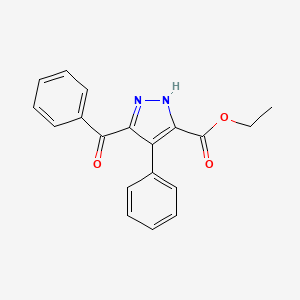
N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide, also known as CPNB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies due to its unique properties, making it a popular choice for researchers in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4. This inhibition can lead to a decrease in the production of inflammatory mediators and an increase in the production of anti-inflammatory mediators.
Biochemical and Physiological Effects:
N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. It has also been shown to inhibit the replication of certain viruses, such as influenza A virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits various biological activities, making it a versatile compound for various types of experiments. However, one limitation of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide. One potential direction is to further investigate its anti-cancer properties and its potential use as a therapeutic agent for various types of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in the treatment of various diseases. Finally, more research is needed to determine the potential side effects of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide and its safety for use in humans.
Métodos De Síntesis
The synthesis of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide is a complex process that involves several steps. The initial step involves the reaction between 3-cyano-5-phenyl-2-furan carboxylic acid and 4-nitrobenzoyl chloride, which results in the formation of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide. This reaction is then followed by a series of purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide has been extensively studied for its potential use in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for various diseases.
Propiedades
IUPAC Name |
N-(3-cyano-5-phenylfuran-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4/c19-11-14-10-16(12-4-2-1-3-5-12)25-18(14)20-17(22)13-6-8-15(9-7-13)21(23)24/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAQPHGTJMHADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5-phenylfuran-2-yl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[2-(2-methoxyethyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5688182.png)

![N'-(4-fluorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]urea](/img/structure/B5688198.png)
![6-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5688206.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5688214.png)
![7-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5688220.png)
![[(3aS*,10aS*)-2-[(5-methylpyrazin-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5688231.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5688254.png)
![{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5688260.png)
![2-(2-hydroxyethyl)-9-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688267.png)

![1-phenyl-N-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]methanamine](/img/structure/B5688280.png)
![1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine](/img/structure/B5688282.png)